Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
CAS No.:
Cat. No.: VC20286728
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28O5 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |
| Standard InChI Key | GCAWUKXTVFCARV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name is 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde, reflecting its functional groups:
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Methoxy groups (–OCH) at positions 2, 3, and 4 on the benzene ring.
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Octanoyl chain (–COCH) at position 6.
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Acetaldehyde moiety (–CHCHO) at position 1.
Its canonical SMILES string is CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC, and the InChIKey is GCAWUKXTVFCARV-UHFFFAOYSA-N.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 336.4 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Likely polar organic solvents | |
| LogP (Octanol-Water) | Estimated ~3.2 (predicted) | – |
The compound’s polarity is influenced by its methoxy and carbonyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Spectroscopic Data
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IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), methoxy (–OCH, ~2850 cm), and aldehyde (–CHO, ~2720 cm) groups.
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NMR:
Synthesis and Derivatives
Synthetic Pathways
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Friedel-Crafts Acylation: Introducing the octanoyl group to a trimethoxybenzene derivative .
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Aldehyde Functionalization: Oxidation or reduction of precursor alcohols or esters .
Structural Derivatives
Research Gaps and Future Directions
Priority Research Areas
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Synthesis Optimization: Develop scalable, high-yield routes (e.g., catalytic asymmetric synthesis) .
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Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activity .
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Environmental Impact: Assess biodegradation and ecotoxicity.
Analytical Challenges
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Chromatography: Reverse-phase HPLC methods need validation for purity assessment.
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Mass Spectrometry: High-resolution MS/MS fragmentation patterns remain uncharacterized .
Comparative Analysis with Analogues
| Compound | Benzeneacetaldehyde, 2,3,4-Trimethoxy-6-(1-Oxooctyl)- | Ethyl (2,3,4-Trimethoxy-6-Octanoylphenyl)acetate |
|---|---|---|
| Molecular Weight | 336.4 g/mol | 380.5 g/mol |
| Functional Groups | Aldehyde, methoxy, ketone | Ester, methoxy, ketone |
| Stability | Air-sensitive (aldehyde oxidation) | More stable (ester group) |
| Applications | Intermediate | Drug precursor |
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